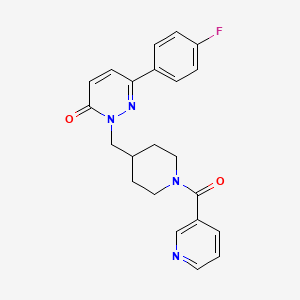

6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for a wide range of biological activities. Pyridazinones have been studied for their potential in various therapeutic areas, including antibacterial, anti-inflammatory, analgesic, anticancer, antiangiogenic, and cardiovascular applications .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the condensation of hydrazones with different esters or the alkylation of existing pyridazinone frameworks. For instance, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate . Another approach includes the intramolecular cyclization of specific precursors followed by displacement reactions with cyclic amines . These methods highlight the versatility of pyridazinone chemistry in generating a diverse array of compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified by substituents on the aromatic ring or the nitrogen atoms of the pyridazinone. The presence of substituents like fluorophenyl groups can significantly influence the biological activity of these compounds. Structural elucidation is typically achieved through spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including halogenation, amination, and alkylation, to yield new compounds with different properties. For example, 3-chloro derivatives of pyridazinones can be obtained by the action of phosphoryl chloride, which can then react with aromatic amines to form new aminoaryl pyridazines . These reactions are crucial for the diversification of the pyridazinone scaffold and the exploration of its pharmacological potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can enhance the metabolic stability and lipophilicity of these compounds, potentially improving their pharmacokinetic profiles . Additionally, the presence of chiral centers in pyridazinone derivatives can lead to the need for enantioseparation, as enantiomers can have different biological activities .

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Activity

6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is related to a class of compounds known as vicinally disubstituted pyridazinones. These compounds, specifically ABT-963, have demonstrated potent and selective inhibition of the COX-2 enzyme, leading to significant anti-inflammatory effects. ABT-963 has shown excellent selectivity, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. Its COX-2 inhibitory activity has been utilized in reducing prostaglandin E2 production, edema, nociception, and significant reduction in bone loss and soft tissue destruction. These properties indicate its potential application in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Alzheimer's Disease Research

A compound structurally similar to 6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one, specifically [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, has been used in Alzheimer's disease research as an amyloid imaging ligand. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. The PET amyloid imaging technique, using such ligands, is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique plays a vital role in early detection of Alzheimer's disease and is essential in evaluating new anti-amyloid therapies (Nordberg, 2007).

Optoelectronic Material Development

Compounds with structural similarities to 6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one, particularly those containing pyrimidine and quinazoline fragments, have been extensively researched for their applications in developing optoelectronic materials. These compounds are of great value for creating novel materials due to their luminescent and electroluminescent properties. Incorporation of such molecular fragments into π-extended conjugated systems has shown significant promise in fabricating materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. Furthermore, these compounds have potential applications as colorimetric pH sensors and in non-linear optical materials (Lipunova et al., 2018).

properties

IUPAC Name |

6-(4-fluorophenyl)-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c23-19-5-3-17(4-6-19)20-7-8-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-2-1-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGJWDHTGAEXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)